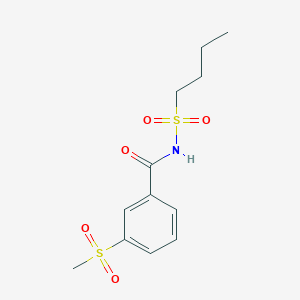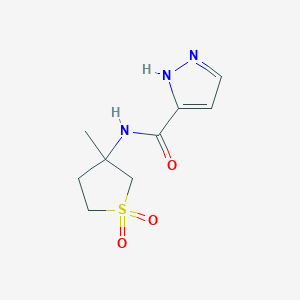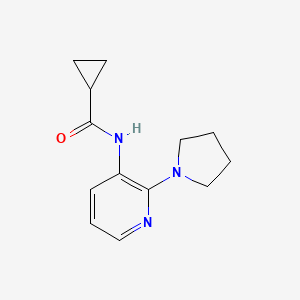
N-butylsulfonyl-3-methylsulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butylsulfonyl-3-methylsulfonylbenzamide, also known as NBD-556, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of sulfonylureas, which are widely used in the treatment of diabetes mellitus. NBD-556 has shown promising results in preclinical studies and is being investigated for its potential use in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-butylsulfonyl-3-methylsulfonylbenzamide is not fully understood. However, it is believed to work by inhibiting the activity of an enzyme called 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is involved in the conversion of inactive cortisone to active cortisol, a hormone that regulates glucose metabolism and inflammation.
Biochemical and Physiological Effects:
N-butylsulfonyl-3-methylsulfonylbenzamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation. In addition, N-butylsulfonyl-3-methylsulfonylbenzamide has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-butylsulfonyl-3-methylsulfonylbenzamide is its specificity for 11β-HSD1, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one of the limitations of N-butylsulfonyl-3-methylsulfonylbenzamide is its relatively low potency, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-butylsulfonyl-3-methylsulfonylbenzamide. One area of interest is its potential use in the treatment of diabetes and other metabolic disorders. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. In addition, further studies are needed to fully understand the mechanism of action of N-butylsulfonyl-3-methylsulfonylbenzamide and its potential side effects.
Synthesemethoden
N-butylsulfonyl-3-methylsulfonylbenzamide can be synthesized through a multi-step process that involves the reaction of 3-methylsulfonylbenzoyl chloride with butylamine, followed by the reaction with sodium hydride and N-bromosuccinimide. The final product is obtained through the reaction of the intermediate with sodium azide and copper sulfate.
Wissenschaftliche Forschungsanwendungen
N-butylsulfonyl-3-methylsulfonylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In preclinical studies, N-butylsulfonyl-3-methylsulfonylbenzamide has been found to inhibit the growth of cancer cells and reduce inflammation in animal models of arthritis.
Eigenschaften
IUPAC Name |
N-butylsulfonyl-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S2/c1-3-4-8-20(17,18)13-12(14)10-6-5-7-11(9-10)19(2,15)16/h5-7,9H,3-4,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNIJJODQGZTEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(=O)C1=CC(=CC=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7529583.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7529586.png)

![1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea](/img/structure/B7529606.png)
![5-methyl-N-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7529612.png)


![1-[(5-Chlorothiophen-2-yl)methyl]-1-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7529629.png)
![N-[(4-cyanophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7529631.png)


